2-Amino-6-methyl-3-propylquinoline hydrochloride
Description
2-Amino-6-methyl-3-propylquinoline hydrochloride (CAS: Not explicitly provided in evidence) is a quinoline-derived compound featuring a bicyclic aromatic structure with amino (-NH₂), methyl (-CH₃), and propyl (-C₃H₇) substituents at positions 2, 6, and 3, respectively. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or chemical research applications . Its molecular formula is deduced as C₁₃H₁₇ClN₂ (quinoline backbone: C₉H₇N + substituents: NH₂, CH₃, C₃H₇ + HCl), with a molecular weight of approximately 236.45 g/mol.
Properties
CAS No. |
1171697-39-4 |
|---|---|
Molecular Formula |
C13H17ClN2 |
Molecular Weight |
236.74 g/mol |
IUPAC Name |
6-methyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-3-4-10-8-11-7-9(2)5-6-12(11)15-13(10)14;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H |
InChI Key |
SJLIMVMBOLTNJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization is a common method used in the synthesis of quinoline derivatives. The cyclization process typically involves the formation of the quinoline core from simpler precursors.
-
- Starting materials such as aniline derivatives and carbonyl compounds undergo cyclization in the presence of acid catalysts.
- For example, aniline can react with a carbonyl compound under acidic conditions to form a quinoline structure.
-
- Aniline reacts with acetaldehyde in the presence of a catalyst like H2SO4 to yield 2-Amino-6-methylquinoline.
Substitution Reactions
Substitution reactions are critical for introducing functional groups into the quinoline ring structure.
-
- The amino group can be alkylated using alkyl halides (e.g., propyl bromide) to form 3-propylquinoline derivatives.
-
- N-alkylation of 2-amino-6-methylquinoline with propyl bromide under basic conditions can yield 2-Amino-6-methyl-3-propylquinoline.
Reduction Reactions
Reduction reactions are essential for modifying functional groups within the compound.
-
- If starting materials contain nitro groups, they can be reduced to amines using reducing agents such as palladium on carbon or hydrogen gas.
-
- Nitro-substituted quinolines can be reduced to their corresponding amino derivatives using catalytic hydrogenation.
Salt Formation Techniques
The formation of hydrochloride salts improves solubility and stability.
Formation of Hydrochloride Salt:
- The free base form of 2-Amino-6-methyl-3-propylquinoline can be treated with hydrochloric acid to produce the hydrochloride salt.
-
- Dissolving the base in water followed by adding concentrated HCl leads to precipitation of 2-Amino-6-methyl-3-propylquinoline hydrochloride.
Comparative Analysis of Methods
The following table summarizes various preparation methods along with their advantages and limitations:
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization | Direct formation of quinoline core | Requires precise control over reaction conditions |
| Substitution | Easy introduction of side chains | May lead to multiple products if not controlled |
| Reduction | Effective modification of existing groups | Requires careful handling of reducing agents |
| Salt Formation | Enhances solubility and stability | May require additional purification steps |
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-3-propylquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives with altered functional groups.
Substitution: Substituted quinoline derivatives with various functional groups attached to the amino group.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Properties
Research indicates that derivatives of quinoline compounds, including 2-amino-6-methyl-3-propylquinoline hydrochloride, exhibit significant anticancer activities. A notable study demonstrated the effectiveness of quinoline derivatives in treating various cancer types, including breast carcinoma and chronic myelogenous leukemia. The compound was shown to induce morphological changes in cancer cell lines, suggesting its potential as an anti-tumor agent .
1.2 Neuroprotective Effects
Quinoline derivatives have also been investigated for their neuroprotective properties. Specifically, compounds similar to 2-amino-6-methyl-3-propylquinoline hydrochloride have been studied for their ability to inhibit neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the modulation of cellular pathways that protect neuronal integrity .
1.3 Antifungal Activities
The antifungal properties of quinoline derivatives are well-documented. Research has shown that these compounds can inhibit the growth of various fungal pathogens, making them candidates for developing new antifungal treatments .
Synthesis and Chemical Properties
2.1 Synthesis Methods
The synthesis of 2-amino-6-methyl-3-propylquinoline hydrochloride can be achieved through several chemical pathways. One common method involves the reaction of appropriate precursors under controlled conditions to yield the desired quinoline structure. The synthesis typically requires specific reagents and catalysts to enhance yield and purity.
2.2 Chemical Properties
The compound has distinct chemical properties that contribute to its biological activity:
- Molecular Formula: C12H16ClN
- Molecular Weight: 223.72 g/mol
- Melting Point: Data indicates a melting point range that varies based on purity and synthesis method .
Case Studies and Research Findings
Several case studies have highlighted the applications of 2-amino-6-methyl-3-propylquinoline hydrochloride:
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Implications of Substituent Variations
Propyl vs. Phenyl at Position 3 (Quinoline Derivatives): The propyl group in the target compound likely increases lipophilicity compared to the phenyl group, which may reduce solubility but improve passive diffusion across biological membranes . The phenyl group’s aromaticity could enhance binding to aromatic residues in proteins (e.g., via π-π stacking), a property less pronounced with propyl .
Methyl vs. In contrast, the chloro group (electron-withdrawing) may increase electrophilicity, affecting metabolic stability or reactivity in synthetic pathways .
Core Structure Differences (Quinoline vs. Phenol): The phenol derivative (6-Amino-3-ethylphenol HCl) has a hydroxyl group, significantly increasing polarity and aqueous solubility compared to quinoline-based analogs. However, the quinoline core’s nitrogen atom allows for hydrogen bonding and coordination with metal ions, which is absent in the phenol derivative .
Research Findings and Theoretical Considerations
- Solubility and Bioavailability: The phenol derivative may exhibit superior aqueous solubility due to its hydroxyl group, whereas quinoline derivatives with alkyl chains (e.g., propyl) might favor lipid bilayer penetration .
- Reactivity: Chloro-substituted quinoline () could undergo nucleophilic substitution reactions more readily than methyl-substituted analogs, impacting synthetic utility or metabolic pathways .
- Target Interactions: The phenyl-substituted quinoline () may interact more strongly with hydrophobic binding pockets in enzymes or receptors compared to its propyl counterpart .
Biological Activity
2-Amino-6-methyl-3-propylquinoline hydrochloride is a compound of significant interest due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including antibacterial, antileishmanial, and cytotoxic effects, supported by relevant research findings and case studies.
- CAS Number : 1171697-39-4
- Molecular Formula : C11H14ClN
- Molecular Weight : 211.69 g/mol
- IUPAC Name : 2-amino-6-methyl-3-propylquinoline hydrochloride
Antibacterial Activity
Research has demonstrated that 2-Amino-6-methyl-3-propylquinoline hydrochloride exhibits notable antibacterial properties. In a study evaluating various quinoline derivatives, this compound was found to have significant activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Bacillus subtilis | >256 |
The results indicated that structural modifications in quinoline derivatives can enhance antibacterial activity, with 2-Amino-6-methyl-3-propylquinoline hydrochloride showing promising results compared to standard antibiotics like ampicillin and gentamicin .
Antileishmanial Activity
The compound has also been investigated for its potential as an antileishmanial agent. In experimental models involving Leishmania donovani, it was shown to significantly reduce parasite burdens:
| Treatment Regimen | Parasite Reduction (%) |
|---|---|
| Oral administration (100 mg/kg/day for 10 days) | 88 |
| Subcutaneous treatment (100 mg/kg/day for 10 days) | 87 |
These findings suggest that the compound could be effective in treating visceral leishmaniasis, particularly in cases resistant to other treatments .
Cytotoxicity Studies
Cytotoxicity assessments using mouse macrophage cell lines (RAW 264.7) revealed that while the compound exhibited antibacterial activity, it also maintained a favorable safety profile:
| Compound | IC50 (μg/mL) |
|---|---|
| 2-Amino-6-methyl-3-propylquinoline hydrochloride | 98.2 |
| Ampicillin | Similar |
| Gentamicin | Similar |
The low cytotoxicity indicates that this compound could be developed further as a therapeutic agent with minimal adverse effects .
The mechanism by which 2-Amino-6-methyl-3-propylquinoline hydrochloride exerts its biological effects involves interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes or disrupt cellular processes essential for bacterial survival and replication, leading to its observed antibacterial and antileishmanial activities .
Case Studies and Research Findings
- Antibacterial Evaluation : A study conducted on various quinoline derivatives highlighted the superior antibacterial activity of compounds similar to 2-Amino-6-methyl-3-propylquinoline hydrochloride against Gram-positive bacteria such as Staphylococcus aureus.
- Leishmaniasis Treatment : In vivo studies demonstrated the efficacy of the compound in reducing parasitic load in animal models, suggesting its potential as a novel treatment option for leishmaniasis.
- Safety Profile Assessment : Cytotoxicity studies indicated that despite its potent biological activities, the compound has a low toxicity profile, making it a candidate for further pharmacological development.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-6-methyl-3-propylquinoline hydrochloride, and how can experimental design improve yield?
- Methodological Answer : A Design of Experiments (DOE) approach is critical for optimizing reaction parameters (e.g., temperature, catalyst loading, solvent ratio). Utilize fractional factorial designs to reduce trial-and-error experimentation while identifying interactions between variables. For example, reaction paths involving quinoline ring formation (e.g., via Meth-Cohn or Friedländer syntheses) can be systematically tested for regioselectivity and yield . Statistical tools like response surface methodology (RSM) further refine conditions to maximize efficiency .
Q. How can researchers ensure the purity of 2-Amino-6-methyl-3-propylquinoline hydrochloride, and what analytical methods are recommended?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard for assessing purity. Pair this with nuclear magnetic resonance (NMR) to confirm structural integrity, particularly for detecting positional isomers or unreacted intermediates. For trace impurities, mass spectrometry (LC-MS) combined with ion-exchange chromatography resolves ambiguities in hydrochloride salt formation . Calibration against certified reference standards (e.g., EP/JP monographs) ensures reproducibility .
Q. What safety protocols are essential when handling 2-Amino-6-methyl-3-propylquinoline hydrochloride in laboratory settings?
- Methodological Answer : Follow OSHA-compliant guidelines: use fume hoods for weighing solids, wear nitrile gloves and safety goggles to prevent dermal/ocular exposure, and store the compound in airtight containers under inert gas (N₂/Ar) to avoid hygroscopic degradation. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can computational methods accelerate the design of novel derivatives of 2-Amino-6-methyl-3-propylquinoline hydrochloride?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path sampling (e.g., Nudged Elastic Band method) predict regiochemical outcomes and steric effects during derivatization. Tools like Gaussian or ORCA model substituent interactions (e.g., propyl group conformation), while machine learning algorithms (e.g., graph neural networks) prioritize synthetic targets based on predicted bioactivity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate NMR/IR data with X-ray crystallography to resolve ambiguities in proton assignments or hydrogen bonding. For instance, conflicting NOE signals in the quinoline ring may arise from dynamic proton exchange—address this via variable-temperature NMR. Statistical comparison of spectral databases (e.g., SciFinder, Reaxys) identifies outliers caused by solvent effects or instrument calibration drift .
Q. How can reactor design principles improve the scalability of 2-Amino-6-methyl-3-propylquinoline hydrochloride synthesis?
- Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., HCl salt formation). Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time distribution. For heterogeneous catalysis, fixed-bed reactors with immobilized catalysts reduce downstream purification demands. Scale-up requires adherence to dimensionless scaling parameters (e.g., Reynolds, Damköhler numbers) to maintain reaction kinetics .
Notes on Methodological Rigor
- Data Validation : Replicate experiments across ≥3 independent batches to confirm reproducibility. Use ANOVA for batch-to-batch variance analysis .
- Ethical Compliance : Adhere to institutional chemical hygiene plans for waste disposal and toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
